molecular formula C19H23N3O2S B15007126 2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide

2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B15007126
M. Wt: 357.5 g/mol
InChI Key: MICXZTAQUDANPH-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide is a complex organic compound with the molecular formula C19H23N3O2S and a molecular weight of 357.478 g/mol . This compound is known for its unique chemical structure, which includes a tert-butylphenoxy group, an acetyl group, and a phenylhydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-tert-butylphenol with acetyl chloride to form 4-tert-butylphenoxyacetyl chloride . This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The phenyl and tert-butyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
  • 2-[(3,4-dimethylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
  • 2-[(4-tert-butylbenzoyl)-N-phenylhydrazinecarbothioamide

Uniqueness

2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide is unique due to its specific tert-butylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

1-[[2-(4-tert-butylphenoxy)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C19H23N3O2S/c1-19(2,3)14-9-11-16(12-10-14)24-13-17(23)21-22-18(25)20-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,21,23)(H2,20,22,25)

InChI Key

MICXZTAQUDANPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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